molecular formula C14H19N B8763899 1-Hexyl-1H-indole CAS No. 42951-62-2

1-Hexyl-1H-indole

Cat. No.: B8763899
CAS No.: 42951-62-2
M. Wt: 201.31 g/mol
InChI Key: NOKPEQGJKFRMEL-UHFFFAOYSA-N
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Description

1-Hexyl-1H-indole is an N-alkylated indole derivative characterized by a hexyl chain (-C₆H₁₃) attached to the nitrogen atom of the indole ring. This compound is synthesized via alkylation reactions, as demonstrated by its preparation through the reaction of indole with hexyl halides or aldehydes under optimized conditions. Key structural features include:

  • Molecular Formula: C₁₄H₁₉N (calculated molecular weight: 187.1356 g/mol) .
  • Spectroscopic Data: ¹H NMR (DMSO-d₆) signals at δ 4.15 (t, -CH₂-), 0.83 (t, -CH₃) confirm the hexyl chain, while aromatic protons resonate between δ 6.41–7.53 .
  • Synthesis Yield: 17% as a pale yellow oil, indicating moderate efficiency in its preparation .

This property has led to its evaluation as an acetylcholinesterase and butyrylcholinesterase inhibitor, though further pharmacological studies are needed .

Properties

CAS No.

42951-62-2

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-hexylindole

InChI

InChI=1S/C14H19N/c1-2-3-4-7-11-15-12-10-13-8-5-6-9-14(13)15/h5-6,8-10,12H,2-4,7,11H2,1H3

InChI Key

NOKPEQGJKFRMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

N-Alkylated Indoles

1-Methyl-1H-Indole
  • Molecular Formula : C₉H₉N (131.17 g/mol) .
  • Key Differences : Shorter alkyl chain (methyl vs. hexyl) reduces lipophilicity.
  • Applications : Primarily used as a synthetic intermediate due to its simplicity and high reactivity in electrophilic substitutions.
1-Benzoyl-1H-Indole
  • Molecular Formula: C₁₅H₁₁NO (221.26 g/mol) .
  • Structural Feature : A benzoyl group (-COC₆H₅) replaces the alkyl chain.
  • Applications : Serves as a precursor for photoaffinity labeling and bioactive molecule synthesis.
3,6-Dibromo-2-(Methyl Phenylsulfoximidoyl)-1-Hexyl-1H-Indole
  • Molecular Formula : C₂₁H₂₃Br₂N₂OS (522.30 g/mol) .
  • Key Features : Bromination at positions 3 and 6 enhances electrophilic reactivity, while the sulfoximidoyl group introduces chirality.
  • Synthesis Yield : 80% as a black oil, suggesting efficient bromination and functionalization .

Alkoxy-Substituted Indoles

Methyl 4-Chloro-1-n-Hexyloxy-3-[(n-Hexyloxy)Methyl]-1H-Indole-2-Carboxylate
  • Molecular Formula: C₂₁H₃₀ClNO₄ (418.1761 g/mol) .
  • Structural Complexity: Dual hexyloxy groups and a carboxylate ester enhance solubility in non-polar solvents.
  • Applications : Explored in material science for liquid crystal development.

Acylated and Heterocyclic Derivatives

1-(2-Methoxybenzoyl)-1H-Indole
  • Molecular Formula: C₁₆H₁₃NO₂ (251.28 g/mol) .
  • Feature : Methoxybenzoyl group introduces hydrogen-bonding capacity.
  • Synthesis : Prepared via Friedel-Crafts acylation, enabling diverse functionalization.
3-(1-Phenethyl-1H-Imidazol-5-yl)-1H-Indole
  • Molecular Formula : C₁₉H₁₇N₃ (287.36 g/mol) .
  • Hybrid Structure : Combines indole and imidazole moieties, broadening bioactivity.
  • Yield : 47%, achieved via a multi-step protocol involving K₂CO₃ and p-toluenesulfonylmethyl isocyanide .

Comparative Analysis Table

Compound Substituent(s) Molecular Weight (g/mol) Yield (%) Key Applications
1-Hexyl-1H-indole Hexyl (-C₆H₁₃) 187.14 17 Enzyme inhibition
1-Methyl-1H-indole Methyl (-CH₃) 131.17 N/A Synthetic intermediate
1-Benzoyl-1H-indole Benzoyl (-COC₆H₅) 221.26 N/A Photochemical studies
3,6-Dibromo-1-hexyl-... Br, sulfoximidoyl 522.30 80 Halogenation studies
1-(2-Methoxybenzoyl)-... Methoxybenzoyl 251.28 N/A Drug design

Key Research Findings

  • Lipophilicity vs. Bioactivity : Longer alkyl chains (e.g., hexyl in this compound) improve membrane penetration but may reduce aqueous solubility, limiting in vivo applications .
  • Synthetic Efficiency: Solvent-free methods (e.g., CaO-mediated reactions) yield bis(indolyl) derivatives efficiently but require optimization for monosubstituted products .
  • Functional Group Diversity : Bromine and sulfoximidoyl groups enable regioselective modifications, critical for drug discovery .

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